
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one (CAS Number: 2034251-61-9) is a synthetic compound with a complex structure that has attracted attention due to its potential biological activities. This article focuses on its biological activity, particularly in cancer therapy and neurological applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3, with a molecular weight of 367.4 g/mol. Its structure features a pyrrolidine ring, an imidazolidinone core, and a pyrazinyl ether moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁N₅O₃ |
Molecular Weight | 367.4 g/mol |
CAS Number | 2034251-61-9 |
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. Specifically, related compounds have been shown to act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and bromodomain-containing protein 4 (BRD4), both crucial in tumor growth and metastasis. For instance, N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide, a related compound, demonstrated promising results in preclinical trials against various cancers.
Case Study: Inhibition of Key Signaling Pathways
In vitro studies have revealed that these compounds can effectively inhibit the PI3K pathway, which is often overactive in cancers. The inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells. Morphological changes consistent with apoptosis were observed, such as cell shrinkage and chromatin condensation .
Neurological Applications
The compound's potential as a modulator of glutamatergic neurotransmission has also been explored. Dysfunction in this system is linked to various neurological disorders, including epilepsy. Compounds with similar structures have been identified as noncompetitive antagonists of AMPA-type glutamate receptors, suggesting that this compound may share similar mechanisms .
Research Findings: AMPA Receptor Modulation
In a study involving related compounds, it was found that they could significantly reduce calcium influx induced by AMPA receptors at low concentrations (IC50 = 60 nM), indicating potential therapeutic applications in treating epilepsy and other neurological conditions .
The biological activity of this compound appears to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
- Receptor Modulation : It may interact with glutamate receptors, altering neurotransmission dynamics.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it can be compared to other heterocyclic compounds known for their pharmacological properties.
Compound Name | Biological Activity |
---|---|
Perampanel (related pyridinone derivative) | Noncompetitive AMPA receptor antagonist |
N-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide | Dual PI3K/BRD4 inhibitor |
Other pyridazinone derivatives | Antimicrobial and antitumor activities |
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-15-2-4-16(5-3-15)25-11-10-24(20(25)27)14-19(26)23-9-6-17(13-23)28-18-12-21-7-8-22-18/h2-5,7-8,12,17H,6,9-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJHFGFXOPFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.